molecular formula C11H9ClF4O B14075013 1-(2,5-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one

1-(2,5-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one

Cat. No.: B14075013
M. Wt: 268.63 g/mol
InChI Key: KXSVNFBFEXKERG-UHFFFAOYSA-N
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Description

1-(2,5-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one is a fluorinated aromatic ketone derivative characterized by a propan-2-one backbone substituted with a chlorine atom at position 3 and a 2,5-bis(difluoromethyl)phenyl group at position 1. The compound’s structure confers unique physicochemical properties, including enhanced lipophilicity due to the difluoromethyl groups and electrophilic reactivity at the carbonyl carbon due to the electron-withdrawing effects of chlorine and fluorine substituents .

Properties

Molecular Formula

C11H9ClF4O

Molecular Weight

268.63 g/mol

IUPAC Name

1-[2,5-bis(difluoromethyl)phenyl]-3-chloropropan-2-one

InChI

InChI=1S/C11H9ClF4O/c12-5-8(17)4-7-3-6(10(13)14)1-2-9(7)11(15)16/h1-3,10-11H,4-5H2

InChI Key

KXSVNFBFEXKERG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)F)CC(=O)CCl)C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4 (acidic conditions)

    Reduction: LiAlH4, NaBH4, ethanol (solvent)

    Substitution: Amines, thiols, polar aprotic solvents (e.g., DMSO)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Amines, thioethers

Comparison with Similar Compounds

Target Compound vs. Monofluorinated Analogs

Compared to monofluorinated phenylpropanones (e.g., 1-(fluorophenyl)propan-2-amine derivatives from ), the 2,5-bis(difluoromethyl)phenyl group in the target compound introduces greater steric bulk and stronger electron-withdrawing effects. This reduces aromatic ring reactivity toward electrophilic substitution but enhances the electrophilicity of the ketone group, favoring nucleophilic addition reactions. In contrast, monofluorinated analogs (e.g., ethyl(fluorophenyl)(piperidin-2-yl)acetate) exhibit milder electronic effects, making their ketones less reactive .

Target Compound vs. Chlorinated Ketones

The 3-chloro substitution distinguishes the target compound from non-chlorinated fluorophenyl ketones (e.g., 2-(fluorophenyl)-3-methylmorpholine). The chlorine atom increases the acidity of α-protons (pKa ~18–20 estimated) compared to non-chlorinated analogs (pKa ~22–25), facilitating enolate formation under milder conditions .

Physicochemical Properties

Property Target Compound 1-(Fluorophenyl)propan-2-amine 7-chloro-1-[2-(diethylamino)ethyl]-5-(o-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-
Molecular Weight (g/mol) ~290.1 (estimated) ~153.6 ~384.3
LogP (Predicted) 3.2–3.8 1.5–2.0 2.8–3.5
Boiling Point (°C) ~250–270 (decomposes) ~200–220 >300 (decomposes)
Solubility in Water Low (<0.1 mg/mL) Moderate (~1–5 mg/mL) Very Low (<0.01 mg/mL)

Key Observations :

  • The bis(difluoromethyl) groups in the target compound significantly increase hydrophobicity (LogP ~3.2–3.8) compared to monofluorinated analogs (LogP ~1.5–2.0), reducing aqueous solubility .
  • The chlorine atom contributes to higher thermal stability, delaying decomposition until ~250°C, whereas simpler fluorophenylpropanones degrade at lower temperatures.

Stability and Degradation Pathways

The difluoromethyl groups enhance resistance to oxidative degradation compared to non-fluorinated aryl ketones. However, the 3-chloro substituent may render the compound susceptible to nucleophilic displacement under alkaline conditions, a vulnerability absent in analogs like 2-(fluorophenyl)-3-methylmorpholine .

Biological Activity

1-(2,5-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that includes a chloropropanone moiety and two difluoromethyl groups on the phenyl ring, which may enhance its biological efficacy and stability.

  • Molecular Formula : C12H10ClF2O
  • Molecular Weight : 368.7 g/mol

The presence of difluoromethyl groups contributes to the compound's lipophilicity, which is critical for membrane permeability and interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits several potential biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. Its mechanism could involve modulation of enzyme activities or receptor interactions, which are vital for cancer cell survival and growth.
  • Enzyme Modulation : The compound may interact with various enzymes, potentially leading to inhibition or activation of specific pathways involved in disease processes. This interaction is crucial for understanding the therapeutic implications of the compound.

The exact mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that:

  • The chloropropanone moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of their activity.
  • The difluoromethyl groups enhance the compound's ability to penetrate biological membranes, facilitating interaction with intracellular targets.

Table 1: Comparative Biological Activities of Similar Compounds

Compound NameMolecular FormulaBiological ActivityUnique Features
This compoundC12H10ClF2OPotential anticancer activityContains two difluoromethyl groups
1-(2,6-Bis(difluoromethyl)phenyl)-3-chloropropan-2-oneC12H10ClF2OAntimicrobial propertiesSimilar structure with different substitution
1-(3,5-Bis(difluoromethyl)phenyl)-3-chloropropan-2-oneC12H10ClF2OCytotoxic activity against cancer cellsVariations in substitution pattern

Research Insights

Recent studies have focused on the synthesis and evaluation of derivatives based on this compound. For instance, docking studies have indicated that certain derivatives exhibit enhanced binding affinities to target proteins involved in cancer progression . In vitro evaluations have shown that these derivatives can induce apoptosis in cancer cell lines through various pathways, including caspase activation .

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